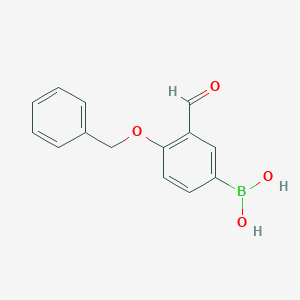

3-Formyl-4-benzyloxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(3-formyl-4-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BO4/c16-9-12-8-13(15(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELUMTHJWHLSBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400647 | |

| Record name | [4-(Benzyloxy)-3-formylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121124-98-9 | |

| Record name | B-[3-Formyl-4-(phenylmethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121124-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Benzyloxy)-3-formylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Formyl-4-benzyloxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3-Formyl-4-benzyloxyphenylboronic acid. This bifunctional organic compound serves as a critical building block in medicinal chemistry and materials science, valued for its capacity to participate in a variety of chemical transformations.

Core Chemical Properties

This compound is a solid organic compound characterized by the presence of three key functional groups: a boronic acid, a benzaldehyde, and a benzyl ether. This unique combination makes it a versatile reagent in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1228829-23-9 | |

| Molecular Formula | C₁₄H₁₃BO₄ | |

| Molecular Weight | 256.07 g/mol | |

| Appearance | Solid / Powder | |

| Purity | ≥96% | |

| Storage Temperature | Ambient | |

| InChI Key | APMKPYLKWZTWKX-UHFFFAOYSA-N | |

| SMILES String | OB(O)c1ccc(OCc2ccccc2)c(C=O)c1 |

Synthesis Pathway

The synthesis of substituted formylphenylboronic acids typically involves a multi-step process that protects the reactive aldehyde group, followed by the introduction of the boronic acid moiety, and subsequent deprotection. A general and plausible synthetic route starting from 4-hydroxy-3-formylbenzonitrile is outlined below.

Caption: General synthetic workflow for this compound.

Reactivity and Key Applications

The utility of this compound stems from the orthogonal reactivity of its functional groups. The boronic acid is a key participant in palladium-catalyzed cross-coupling reactions, while the aldehyde can undergo a wide range of classical transformations.

The most prominent application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] This reaction enables the synthesis of complex biaryl compounds, which are common motifs in pharmaceuticals and electronic materials.[2][3] this compound serves as the organoboron partner, coupling with various aryl or vinyl halides/triflates.

The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[4]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Medicinal Chemistry: Phenylboronic acids are recognized for their ability to form reversible covalent bonds with diols, a property exploited in the design of enzyme inhibitors and sensors for carbohydrates.[5][6] This compound provides a scaffold that can be elaborated into more complex drug candidates.[5][7]

-

Materials Science: The biaryl structures synthesized using this building block are integral to the development of organic light-emitting diodes (OLEDs) and other functional materials.[7]

-

Aldehyde Chemistry: The formyl group can be used as a handle for further modifications, including reductive amination, Wittig reactions, and oxidation to a carboxylic acid, adding another layer of synthetic versatility.

Experimental Protocols

This protocol is a representative example and may require optimization for specific substrates.

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).[8][9]

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.[8]

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature ranging from 80°C to 110°C. Monitor the reaction progress using TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired biaryl compound.[9]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Pictograms: GHS07 (Exclamation mark).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

The product is chemically stable under standard ambient conditions (room temperature).[11] For detailed information, consult the Safety Data Sheet (SDS) from the supplier.[10][11][12]

References

- 1. nbinno.com [nbinno.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 4-Formylphenylboronic acid = 95.0 87199-17-5 [sigmaaldrich.com]

- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3-Formyl-4-benzyloxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis route for 3-Formyl-4-benzyloxyphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The document details the underlying chemical principles, a specific experimental protocol, and relevant quantitative data.

Introduction

This compound is a bifunctional organic compound featuring a formyl group, a benzyloxy ether, and a boronic acid moiety. This unique combination of functional groups makes it a versatile reagent in various chemical transformations, particularly in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical agents. The synthesis route outlined in this guide is a strategic Williamson ether synthesis, a classic and reliable method for the formation of ethers. This approach is favored for its efficiency and the use of readily available starting materials.

The chosen synthetic pathway commences with the commercially available 3-formyl-4-hydroxyphenylboronic acid. The phenolic hydroxyl group is deprotonated by a mild base, followed by a nucleophilic attack on benzyl bromide to yield the desired product. The selection of a mild base such as potassium carbonate is crucial to prevent undesirable side reactions with the formyl and boronic acid groups.

Synthesis Pathway

The synthesis of this compound is achieved through a Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group of 3-formyl-4-hydroxyphenylboronic acid with benzyl bromide in the presence of a base.

In-Depth Technical Guide: 3-Formyl-4-benzyloxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Formyl-4-benzyloxyphenylboronic acid, a versatile building block in medicinal chemistry and drug discovery. It covers its chemical properties, detailed synthesis protocols, and its emerging role in the development of targeted therapeutics, particularly as an intermediate for synthesizing signaling pathway modulators.

Chemical Identity and Properties

This compound, a substituted aromatic boronic acid, is a valuable reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its bifunctional nature, possessing both a reactive aldehyde and a boronic acid moiety, allows for sequential chemical modifications, making it an attractive starting material for the synthesis of complex molecules.

| Property | Value | Reference |

| CAS Number | 1228829-23-9 | [1][2] |

| Molecular Formula | C₁₄H₁₃BO₄ | [1] |

| Molecular Weight | 256.07 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥96% | [1] |

Synthesis of this compound

General Experimental Protocol (Adapted from Patented Methodologies)

This protocol is a generalized procedure based on established methods for the synthesis of related formylphenylboronic acids.[3][4] Optimization of reaction conditions may be necessary to achieve high yields and purity.

Step 1: Benzylation of 4-hydroxyphenylboronic acid

-

To a solution of 4-hydroxyphenylboronic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2-3 equivalents).

-

To this suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-benzyloxyphenylboronic acid.

Step 2: Formylation of 4-benzyloxyphenylboronic acid

-

Protect the boronic acid functionality of 4-benzyloxyphenylboronic acid by converting it to a pinacol ester. This can be achieved by reacting it with pinacol in a suitable solvent like toluene with azeotropic removal of water.

-

The formylation of the resulting 4-benzyloxyphenylboronic acid pinacol ester can be carried out using a Vilsmeier-Haack or Duff reaction. For a Vilsmeier-Haack reaction, treat the boronic ester with a mixture of phosphorus oxychloride and dimethylformamide.

-

After the reaction is complete, hydrolyze the intermediate with an aqueous solution of sodium acetate.

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield this compound pinacol ester.

Step 3: Deprotection of the Boronic Acid

-

Deprotect the pinacol ester by treating it with an aqueous acid, such as hydrochloric acid, in a solvent like acetone or by transesterification with a diol that can be easily removed.

-

After deprotection, the crude this compound can be purified by recrystallization from a suitable solvent system.

Caption: General synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Phenylboronic acids are a class of compounds that have garnered significant interest in medicinal chemistry due to their unique chemical properties and diverse biological activities. They are known to interact with diols, including saccharides found on cell surfaces, and can act as inhibitors of various enzymes.

Potential Role as an Intermediate for STAT3 Signaling Pathway Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers and is considered a key target for cancer therapy. Several studies have focused on developing small molecule inhibitors of the STAT3 signaling pathway.

While direct biological data for this compound is limited in publicly available literature, its structural motif is present in known inhibitors of the STAT3 pathway. Specifically, derivatives of benzyloxyphenyl scaffolds have been synthesized and evaluated as STAT3 inhibitors.[5][6] These compounds are designed to bind to the SH2 domain of STAT3, preventing its dimerization and subsequent activation of downstream gene transcription involved in cell proliferation, survival, and angiogenesis.

The aldehyde functionality of this compound serves as a convenient chemical handle for further elaboration to synthesize a library of potential STAT3 inhibitors. For instance, it can undergo reductive amination or condensation reactions to introduce diverse substituents that can enhance binding affinity and selectivity for the STAT3 SH2 domain.

References

- 1. (3-(Benzyloxy)-4-formylphenyl)boronic acid | 1228829-23-9 [sigmaaldrich.com]

- 2. cenmed.com [cenmed.com]

- 3. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 4. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 5. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

3-Formyl-4-benzyloxyphenylboronic acid molecular weight

An in-depth analysis of 3-Formyl-4-benzyloxyphenylboronic acid reveals a precise molecular composition that is critical for its application in research and development. This guide provides a detailed breakdown of its molecular weight, a fundamental parameter for experimental design and chemical synthesis.

The molecular weight of this compound is derived from its molecular formula, C₁₄H₁₃BO₄.[1][2][3] The calculation is based on the summation of the atomic weights of its constituent atoms.

A detailed breakdown of the atomic composition and the calculation of the molecular weight is presented in the table below.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 14 | 12.011 | 168.154 |

| Hydrogen | H | 13 | 1.008[4][5][6] | 13.104 |

| Boron | B | 1 | 10.81[7][8] | 10.81 |

| Oxygen | O | 4 | 15.999[9] | 63.996 |

| Total | 256.064 |

The calculated molecular weight of 256.064 g/mol is consistent with values provided by chemical suppliers, which list the molecular weight as 256.06 g/mol [2] or 256.07 g/mol .[1][3]

Please note: The request for experimental protocols and signaling pathway diagrams is not applicable to the determination of a chemical's molecular weight and has therefore been omitted.

References

- 1. (3-(Benzyloxy)-4-formylphenyl)boronic acid | 1228829-23-9 [sigmaaldrich.com]

- 2. boronpharm.com [boronpharm.com]

- 3. (3-(Benzyloxy)-4-formylphenyl)boronic acid | 1228829-23-9 [sigmaaldrich.com]

- 4. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 5. quora.com [quora.com]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Boron - Wikipedia [en.wikipedia.org]

- 8. Boron - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of 3-Formyl-4-benzyloxyphenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed quantitative solubility data for 3-Formyl-4-benzyloxyphenylboronic acid is limited. This guide provides a framework for understanding its potential solubility based on data from structurally analogous compounds. It also offers a detailed experimental protocol for researchers to determine the precise solubility of the target compound.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is critically dependent on its solubility in appropriate organic solvents. This technical guide aims to provide an in-depth understanding of the solubility characteristics of this compound, offering insights into solvent selection for synthesis, purification, and formulation.

Predicted Solubility Profile of this compound

The solubility of a molecule is governed by its polarity, hydrogen bonding capabilities, and the potential for specific solute-solvent interactions. The structure of this compound, with its boronic acid, formyl, and benzyloxy functionalities, suggests a moderate to good solubility in polar aprotic and some polar protic organic solvents.

-

Boronic Acid Group (-B(OH)₂): This group is capable of forming hydrogen bonds, which generally enhances solubility in polar solvents.

-

Formyl Group (-CHO): The aldehyde functionality is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Benzyloxy Group (-OCH₂Ph): The benzyl ether adds a significant nonpolar character to the molecule, which might enhance solubility in less polar solvents like ethers and chlorinated hydrocarbons compared to unsubstituted phenylboronic acid.

Based on these features, it is anticipated that this compound will exhibit good solubility in solvents like acetone, 3-pentanone, and other ketones, as well as ethers like dipropyl ether. Its solubility is expected to be moderate in chlorinated solvents such as chloroform and lower in nonpolar hydrocarbon solvents like methylcyclohexane.

Quantitative Solubility Data for Analogous Phenylboronic Acids

To provide a quantitative context, the following tables summarize the experimentally determined mole fraction solubility of phenylboronic acid and its isobutoxy-substituted isomers in several common organic solvents. This data can serve as a valuable reference for estimating the solubility of this compound.

Table 1: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.012 |

| 303.15 | 0.020 | |

| 313.15 | 0.033 | |

| 323.15 | 0.052 | |

| 3-Pentanone | 293.15 | 0.095 |

| 303.15 | 0.135 | |

| 313.15 | 0.185 | |

| 323.15 | 0.250 | |

| Acetone | 293.15 | 0.110 |

| 303.15 | 0.155 | |

| 313.15 | 0.210 | |

| 323.15 | 0.280 | |

| Dipropyl Ether | 293.15 | 0.055 |

| 303.15 | 0.080 | |

| 313.15 | 0.115 | |

| 323.15 | 0.160 | |

| Methylcyclohexane | 293.15 | < 0.001 |

| 303.15 | < 0.001 | |

| 313.15 | 0.001 | |

| 323.15 | 0.001 |

Table 2: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents at 293.15 K

| Solvent | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 0.045 | 0.008 | 0.006 |

| 3-Pentanone | 0.135 | 0.028 | 0.022 |

| Acetone | 0.150 | 0.040 | 0.032 |

| Dipropyl Ether | Not Available | Not Available | Not Available |

| Methylcyclohexane | Not Available | Not Available | Not Available |

Note: The introduction of an isobutoxy group generally increases solubility compared to the parent phenylboronic acid in most of the tested solvents, with the exception of dipropyl ether.[1][2]

Experimental Protocol for Solubility Determination: The Dynamic Method

The dynamic (or synthetic) method is a reliable technique for determining the solubility of solid compounds in organic solvents.[1][2][3] It involves visually or instrumentally monitoring the dissolution of a known amount of solute in a solvent as the temperature is slowly increased.

4.1. Materials and Apparatus

-

This compound (high purity)

-

High-purity organic solvents (e.g., chloroform, acetone, 3-pentanone, dipropyl ether, methylcyclohexane)

-

Analytical balance (± 0.1 mg)

-

Sealed glass vials or test tubes

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable temperature ramp

-

Luminance probe or a calibrated thermometer

4.2. Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into a glass vial.

-

Add a precise mass or volume of the chosen organic solvent to the vial to create a mixture of known composition (mole fraction).

-

Add a small magnetic stir bar to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Solubility Measurement:

-

Place the sealed vial in the controlled temperature bath.

-

Begin stirring the mixture at a constant and vigorous rate.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min).

-

Continuously monitor the turbidity of the solution. The dissolution point is the temperature at which the last solid particles disappear, resulting in a clear solution. This can be determined visually or by detecting a sharp increase in light transmittance with a luminance probe.

-

Record this temperature as the solubility temperature for that specific mole fraction.

-

-

Data Analysis:

-

Repeat the measurement for several different mole fractions of this compound in the same solvent.

-

Plot the solubility temperature (T) against the mole fraction (x) of the solute to generate a solubility curve.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the dynamic method for solubility determination.

Caption: Workflow for Dynamic Solubility Determination.

Conclusion

References

Spectroscopic and Structural Elucidation of 3-Formyl-4-benzyloxyphenylboronic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of available spectroscopic information for 3-Formyl-4-benzyloxyphenylboronic acid. Due to the limited availability of published experimental data for this specific compound, this document presents a combination of data for structurally related analogues to infer expected spectral characteristics. It also includes standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, along with a logical workflow for the spectroscopic characterization of novel chemical entities. This guide is intended to serve as a resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Introduction

This compound is a bifunctional organic compound of interest in synthetic chemistry, particularly as a building block in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of a formyl group, a benzyloxy substituent, and a boronic acid moiety makes it a versatile intermediate for the synthesis of complex molecules, including pharmaceuticals and materials. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound. This document aims to provide a comprehensive guide to its spectroscopic properties.

Spectroscopic Data

A thorough search of scientific literature and chemical databases did not yield a complete, publicly available set of experimental NMR, IR, and MS spectra specifically for this compound. Therefore, the following tables summarize data for closely related compounds to provide an estimate of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound can be approximated by considering the spectra of its structural analogues.

Table 1: ¹H and ¹³C NMR Data for Analogous Compounds

| Compound Name | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 3-Formylphenylboronic acid | DMSO-d₆ | 10.0 (s, 1H, CHO), 8.2-7.5 (m, 4H, Ar-H) | 193.5 (CHO), 137.5, 135.0, 131.0, 129.0 (Ar-C) |

| 4-Formylphenylboronic acid | CD₃CN | 9.80 (s, 1H, CHO), 7.76 (d, J=8.6 Hz, 2H, Ar-H), 6.95 (d, J=8.6 Hz, 2H, Ar-H)[1] | 192.0 (CHO), 163.7, 133.0 (2C), 130.4, 116.8 (2C)[1] |

| 3-(Benzyloxy)phenylboronic acid | Not specified | 7.4-7.2 (m, 5H, Ar-H of Bn), 7.1-6.8 (m, 4H, Ar-H) | Not available |

Note: The data for 3-Formylphenylboronic acid is a general representation, and actual values may vary. Data for 4-Formylphenylboronic acid is from a specific study and may serve as a useful comparison.[1]

For This compound , one would expect to see signals for the formyl proton (around 9.8-10.0 ppm), the aromatic protons on the phenylboronic acid ring, the benzylic protons of the benzyloxy group (around 5.0-5.2 ppm), and the aromatic protons of the benzyl group (around 7.3-7.5 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are expected to arise from the O-H, C=O, C-O, and B-O bonds.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Boronic acid) | 3500-3200 (broad) | O-H stretching |

| C-H (Aromatic) | 3100-3000 | C-H stretching |

| C=O (Aldehyde) | 1700-1680 | C=O stretching |

| C=C (Aromatic) | 1600-1450 | C=C stretching |

| B-O (Boronic acid) | 1350-1310 | B-O stretching |

| C-O (Ether) | 1250-1000 | C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The expected molecular weight of this compound (C₁₄H₁₃BO₄) is 256.08 g/mol .

Table 3: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) | Key Fragmentation Pattern |

| Electrospray (ESI) | 257.09 | 255.07 | Loss of H₂O, loss of the boronic acid group, cleavage of the benzyl group. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in an NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for polar molecules like boronic acids.

-

Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Analyze the resulting spectra to identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

References

In-Depth Technical Guide to 3-Formyl-4-benzyloxyphenylboronic Acid for Researchers and Drug Development Professionals

An examination of the commercial availability, synthesis, and applications of 3-Formyl-4-benzyloxyphenylboronic acid, a versatile building block in medicinal chemistry and a potential modulator of key biological pathways.

This technical guide provides a comprehensive overview of this compound, including its commercial availability, key chemical properties, and established and potential applications in scientific research and drug development. This document details a general synthetic approach and highlights its utility in prominent chemical reactions such as the Suzuki-Miyaura coupling. Furthermore, it explores the role of substituted phenylboronic acids in modulating signaling pathways critical to cancer progression.

Commercial Availability and Physicochemical Properties

This compound and its isomer, 4-benzyloxy-3-formylphenylboronic acid, are readily available from several commercial chemical suppliers. The distinct substitution patterns of these isomers are crucial for their reactivity and interaction with biological targets. Researchers should carefully verify the CAS number to ensure procurement of the correct isomer for their specific application.

A summary of the key quantitative data for the two isomers is presented in the table below for easy comparison. Purity levels are typically high, though variations may exist between suppliers.

| Property | This compound | 4-Benzyloxy-3-formylphenylboronic acid |

| CAS Number | 1228829-23-9[1] | 121124-98-9[2][3] |

| Molecular Formula | C₁₄H₁₃BO₄ | C₁₄H₁₃BO₄ |

| Molecular Weight | 256.07 g/mol [1] | 256.06 g/mol |

| Typical Purity | ≥96%[1] | ≥98%[2] |

| Synonyms | (3-(benzyloxy)-4-formylphenyl)boronic acid[1] | (4-(benzyloxy)-3-formylphenyl)boronic acid[3] |

Synthetic Methodology: A General Protocol

Experimental Protocol: General Synthesis of a Formylphenylboronic Acid

-

Step 1: Acetal Protection of the Formyl Group. 4-Bromobenzaldehyde is treated with an alcohol, such as ethylene glycol, in the presence of an acid catalyst to protect the aldehyde functionality as an acetal. This prevents the formyl group from reacting with the organometallic intermediates in the subsequent steps.

-

Step 2: Grignard Reagent Formation. The resulting bromo-acetal is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent.

-

Step 3: Borylation. The Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate, at low temperatures.

-

Step 4: Hydrolysis and Deprotection. Acidic workup of the reaction mixture hydrolyzes the borate ester and the acetal, yielding the final formylphenylboronic acid.

A patent describes a method for producing formylphenylboronic acids by reacting a protected chlorobenzaldehyde with lithium in an inert solvent, followed by reaction with a boron compound.

Key Applications in Organic Synthesis and Medicinal Chemistry

This compound is a valuable building block in organic synthesis, primarily due to the presence of three key functional groups: the boronic acid, the aldehyde, and the benzyl ether.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety makes this compound an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common scaffolds in many pharmaceutical agents. The formyl group can be a site for further chemical modifications, either before or after the coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general procedure for a Suzuki-Miyaura coupling reaction is as follows:

-

To a reaction vessel, add the aryl halide (1 equivalent), the boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃).

-

The reaction is typically carried out in a solvent system such as a mixture of toluene, ethanol, and water.

-

The mixture is degassed and heated under an inert atmosphere until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the desired biaryl product.

The workflow for a typical Suzuki-Miyaura coupling is depicted in the following diagram.

Role in Drug Discovery and Development

Phenylboronic acids are gaining increasing attention in drug discovery for their potential to interact with biological targets. The boronic acid moiety can form reversible covalent bonds with diols, which are present in many biological molecules, including sugars and some amino acid side chains. This property can be exploited to design targeted inhibitors of enzymes or modulators of signaling pathways.

Inhibition of the Rho GTPase Signaling Pathway

Recent research has highlighted the potential of phenylboronic acids to inhibit key signaling networks involved in cancer cell migration. The Rho family of GTPases, including RhoA, Rac1, and Cdc42, are crucial regulators of the actin cytoskeleton and are often dysregulated in cancer, leading to increased cell motility and metastasis. Studies have shown that phenylboronic acid can decrease the activity of these GTPases in metastatic prostate cancer cells.[2]

The proposed mechanism involves the inhibition of Rho GTPase activation, which in turn affects downstream effectors like Rho-associated kinase (ROCK), ultimately leading to a reduction in actomyosin-based contractility and cell migration.[2] The benzyloxy and formyl substituents on the phenyl ring of this compound can be further modified to enhance potency and selectivity for specific Rho GTPases or their regulatory proteins.

The following diagram illustrates the inhibitory effect of a substituted phenylboronic acid on the Rho GTPase signaling pathway.

Conclusion

This compound is a commercially accessible and highly versatile chemical compound with significant potential in organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex molecular architectures relevant to drug discovery. Furthermore, the growing body of research on the biological activities of phenylboronic acids, particularly their ability to modulate signaling pathways such as the Rho GTPase cascade, positions this and related compounds as valuable tools for the development of novel therapeutics, especially in the field of oncology. Further research into the specific biological targets and mechanisms of action of substituted phenylboronic acids will undoubtedly uncover new opportunities for their application in treating a range of diseases.

References

- 1. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMT Organoborons - AK Scientific [aksci.com]

In-Depth Technical Guide: Safety and Handling Precautions for 3-Formyl-4-benzyloxyphenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Based on the hazard profiles of similar substituted phenylboronic acids, 3-Formyl-4-benzyloxyphenylboronic acid is presumed to pose the following hazards. This information is inferred and should be treated as a preliminary guideline.

Table 1: Inferred Hazard Classification

| Hazard Class | Category | Inferred Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |

Inferred GHS Pictograms:

Signal Word: Warning

First-Aid Measures

In the event of any exposure, prompt action is critical. The following first-aid measures are recommended based on general procedures for handling irritating chemical compounds.

Table 2: First-Aid Procedures for Exposure

| Exposure Route | First-Aid Measures |

| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing. If symptoms such as irritation, coughing, or dizziness persist, seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1] |

| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[1] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[1] Call a poison center or doctor for treatment advice. |

Handling and Storage Protocols

Adherence to proper handling and storage protocols is essential to ensure laboratory safety and maintain the integrity of the compound.

Table 3: Handling and Storage Guidelines

| Aspect | Precautionary Measures |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid the formation of dust and aerosols. Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. |

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize the risk of exposure when working with this compound.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification and Purpose |

| Eye/Face Protection | Chemical safety goggles or a full-face shield meeting EN166 standards to protect against splashes. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. A flame-retardant lab coat is required to protect against skin contact. |

| Respiratory Protection | For operations where dust may be generated, a NIOSH-approved N95 (US) or type P3 (EN 143) respirator cartridge is recommended. |

Experimental Protocols & Visualized Workflows

While no specific experimental protocols for this compound were found, a general workflow for handling solid reagents in a laboratory setting is provided below.

Caption: A generalized workflow for the safe handling of a solid chemical reagent.

The following diagram provides a logical decision-making process for responding to a chemical spill.

Caption: A decision tree for responding to a chemical spill in a laboratory setting.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. It is important to note that some arylboronic acids have been found to be weakly mutagenic in microbial assays. Therefore, treating this compound as potentially genotoxic and minimizing exposure is a prudent safety measure. The logical workflow for evaluating the potential biological hazards of a novel compound is outlined below.

Caption: A logical workflow for the assessment of biological hazards of a new chemical entity.

References

The Strategic Utility of 3-Formyl-4-benzyloxyphenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl-4-benzyloxyphenylboronic acid is a versatile bifunctional building block with significant potential in medicinal chemistry. Its unique structural arrangement, featuring a reactive aldehyde, a strategically positioned boronic acid, and a protective benzyloxy group, offers a powerful toolkit for the synthesis of complex molecular architectures targeting a range of therapeutic areas. This technical guide explores the potential applications of this compound, detailing its utility in the construction of novel scaffolds for kinase and STAT3 inhibition. We provide illustrative synthetic protocols, hypothetical biological data, and diagrams of pertinent signaling pathways and experimental workflows to showcase its value in contemporary drug discovery.

Introduction: The Versatility of Functionalized Phenylboronic Acids

Phenylboronic acids are foundational reagents in modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a cornerstone of complex molecule construction in medicinal chemistry.[2] The value of a phenylboronic acid is significantly enhanced by the presence of additional functional groups that can serve as handles for further chemical elaboration.

This compound is a prime example of such a multifunctional scaffold. It possesses three key features that make it an attractive starting material for drug discovery programs:

-

The Boronic Acid Moiety: This group is the reactive center for Suzuki-Miyaura cross-coupling, enabling the facile introduction of a wide array of aryl and heteroaryl substituents. This is a common strategy for building the core structures of many targeted therapies.

-

The Formyl Group: The aldehyde functionality is a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations. This allows for the introduction of diverse side chains and the construction of complex heterocyclic systems.

-

The Benzyloxy Group: This group serves as a protecting group for the phenolic hydroxyl, which is a common pharmacophoric element in many drug classes, particularly kinase inhibitors. Its presence allows for chemical modifications at other positions of the molecule, with the option for subsequent deprotection to reveal the free phenol.

Synthetic Applications in Medicinal Chemistry

The strategic combination of a boronic acid and a formyl group on the same phenyl ring opens up a multitude of synthetic possibilities for the construction of diverse chemical libraries.

Suzuki-Miyaura Cross-Coupling

The primary application of the boronic acid moiety is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the efficient synthesis of biaryl compounds, which are prevalent motifs in many classes of therapeutic agents.

Illustrative Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.) is prepared in a suitable solvent system (e.g., a 3:1 mixture of dioxane and water). The reaction mixture is degassed with nitrogen or argon for 15-20 minutes and then heated to 80-100 °C under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Potential Therapeutic Applications

Based on the known biological activities of structurally similar compounds, derivatives of this compound hold promise in several therapeutic areas, most notably in oncology.

Kinase Inhibitors

Many kinase inhibitors feature a biaryl scaffold with a phenolic hydroxyl group that acts as a key hydrogen bond donor in the ATP-binding pocket of the enzyme. The 4-benzyloxyphenyl moiety of the title compound is a direct precursor to this important pharmacophore.

Hypothetical Synthesis of a Kinase Inhibitor Scaffold:

A potential synthetic route to a generic kinase inhibitor scaffold could involve an initial Suzuki-Miyaura coupling to introduce a nitrogen-containing heterocycle, a common feature in many kinase inhibitors. The aldehyde can then be used to introduce further diversity, for example, through reductive amination. Finally, debenzylation would unmask the crucial phenolic hydroxyl group.

STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a validated therapeutic target in oncology.[3] Several known STAT3 inhibitors possess a benzyloxyphenyl motif.[3] While direct evidence is lacking, it is plausible that this compound could serve as a starting material for novel STAT3 inhibitors.

Illustrative Signaling Pathway: The JAK-STAT Pathway

The Janus kinase (JAK)-STAT signaling pathway is a critical cellular signaling cascade involved in cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway is implicated in various cancers. STAT3 is a key component of this pathway, and its inhibition is a promising strategy for cancer therapy.

Caption: The JAK-STAT3 signaling pathway and a potential point of inhibition.

Data Presentation: Illustrative Biological Activity

To demonstrate the potential of this building block, the following table presents hypothetical biological data for a series of imagined compounds derived from this compound. This data is for illustrative purposes only and is intended to show how quantitative results would be presented.

| Compound ID | R Group (from Suzuki Coupling) | R' Group (from Reductive Amination) | Kinase X IC₅₀ (nM) | STAT3 Dimerization IC₅₀ (µM) |

| Hypo-001 | 4-pyridyl | N-methylpiperazine | 50 | 15 |

| Hypo-002 | 2-aminopyrimidine | Morpholine | 25 | 8 |

| Hypo-003 | 1-methyl-1H-pyrazol-4-yl | Cyclopropylamine | 120 | 25 |

| Hypo-004 | Thiazol-2-yl | (S)-3-aminopyrrolidine | 35 | 12 |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and screening of a library of compounds derived from this compound.

Caption: A generalized workflow for library synthesis and screening.

Conclusion

While direct, published applications of this compound in medicinal chemistry are not yet widespread, its chemical functionalities present a clear and compelling case for its utility in the field. The ability to perform orthogonal reactions at the boronic acid and formyl group positions, coupled with the presence of a protected phenol, makes it an ideal starting point for the synthesis of diverse and complex small molecules. Researchers and drug development professionals are encouraged to consider this versatile building block for the construction of novel compound libraries targeting a range of diseases, particularly in the realm of oncology. Its strategic use has the potential to accelerate the discovery of new therapeutic agents.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boroxine benzaldehyde complex for pharmaceutical applications probed by electron interactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Formyl-4-benzyloxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a wide array of starting materials.[1][2] Biaryl scaffolds, the primary products of this reaction, are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]

3-Formyl-4-benzyloxyphenylboronic acid is a valuable building block in medicinal chemistry and materials science. The presence of a formyl group allows for further synthetic transformations, such as reductive amination, oxidation to a carboxylic acid, or olefination, making it a versatile precursor for the synthesis of complex molecular architectures. The benzyloxy group serves as a common protecting group for the phenol, which can be readily removed in later synthetic steps. This application note provides detailed protocols and reaction condition recommendations for the successful Suzuki coupling of this compound with various aryl halides.

General Reaction Scheme

The Suzuki coupling of this compound with an aryl halide (Ar-X, where X = I, Br, or Cl) proceeds in the presence of a palladium catalyst and a base to yield the corresponding biaryl product.

Recommended Reaction Conditions

The successful execution of a Suzuki coupling reaction is highly dependent on the choice of catalyst, base, and solvent. For a substrate like this compound, which contains a potentially sensitive formyl group, careful selection of reaction parameters is crucial. While the formyl group is generally well-tolerated in Suzuki couplings, the ortho-formyl group can sometimes accelerate hydrolytic deboronation, which is a potential side reaction.[4] Therefore, anhydrous conditions or the use of boronic esters can be advantageous.[4]

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with various aryl halides based on literature precedents for similar substrates.

| Parameter | Recommended Conditions | Notes |

| Aryl Halide | Aryl Iodides, Aryl Bromides | Aryl chlorides are less reactive and may require more specialized catalysts and harsher conditions.[2] |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) | The choice of catalyst is critical for reaction efficiency. For challenging couplings, more advanced catalyst systems may be necessary.[5] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction outcome. Inorganic bases are commonly used.[6] |

| Solvent | Toluene, Dioxane, DMF, THF/H₂O | A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.[6] |

| Temperature | 80-110 °C | The reaction temperature will depend on the reactivity of the aryl halide and the chosen solvent. |

| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS. |

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl bromide. This should be considered a starting point, and optimization may be necessary for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

K₂CO₃ (2.0 equiv)

-

Toluene (5 mL per mmol of boronic acid)

-

Water (1 mL per mmol of boronic acid)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.

-

Solvent Addition: Add toluene and water to the flask.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling experiment.

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.

Disclaimer: This application note is intended for informational purposes only and should be used by trained professionals in a laboratory setting. The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. Always follow appropriate safety procedures when handling chemicals and performing chemical reactions.

References

Application Notes and Protocols for the Use of 3-Formyl-4-benzyloxyphenylboronic Acid in Palladium-Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-4-benzyloxyphenylboronic acid is a versatile bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a boronic acid moiety, a formyl group, and a benzyloxy protecting group, makes it a valuable building block in the synthesis of complex molecular architectures. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for the formation of carbon-carbon bonds.[1] The formyl group provides a reactive handle for subsequent transformations, such as reductive amination or oxidation, while the benzyloxy group protects a phenolic hydroxyl, which can be deprotected in later synthetic steps. This unique combination of functional groups, which are generally well-tolerated in mild Suzuki-Miyaura coupling conditions, allows for the strategic construction of polysubstituted biaryl compounds, which are common motifs in biologically active molecules and functional materials.[1][2]

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The reaction typically involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and reaction efficiency.

Palladium-Catalyzed Suzuki-Miyaura Coupling: A General Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The judicious selection of reaction parameters is critical for a successful Suzuki-Miyaura coupling. Modern advancements have introduced a wide array of sophisticated phosphine ligands and palladium precatalysts that enhance reaction rates, yields, and functional group compatibility, even with challenging substrates.[3]

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl bromides, illustrating the impact of different palladium catalysts, ligands, and bases on reaction outcomes.

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 80 | 6 | 92 |

| 3 | 3-Bromopyridine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 8 | 88 |

| 4 | Methyl 4-bromobenzoate | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | THF/H₂O | 90 | 10 | 95 |

| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | t-BuOK | Toluene | 100 | 4 | 90 |

Experimental Protocols

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction

This protocol provides a general procedure for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF, THF)

-

Degassed water (if using a biphasic system)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%) and, if necessary, the ligand (0.02-0.1 mmol, 2-10 mol%).

-

Solvent Addition: Add the anhydrous solvent (5-10 mL) via syringe. If a biphasic system is used, add the degassed water at this stage.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl compound.

Mandatory Visualizations

References

Application Notes and Protocols for C-C Bond Formation with 3-Formyl-4-benzyloxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 3-Formyl-4-benzyloxyphenylboronic acid in carbon-carbon (C-C) bond formation reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other bioactive molecules. This versatile building block, featuring a boronic acid for cross-coupling, a benzaldehyde for further derivatization, and a benzyloxy protecting group, is a valuable intermediate in medicinal chemistry.

The primary focus of these notes will be on the Suzuki-Miyaura cross-coupling reaction, a robust and widely used palladium-catalyzed method for forming biaryl structures. Additionally, general protocols for Heck and Sonogashira couplings, for which this boronic acid could also be a suitable precursor under modified conditions, are provided as representative examples.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most common application for arylboronic acids, enabling the formation of a C-C bond between the boronic acid and an aryl or vinyl halide (or triflate). This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of catalysts and reagents.[1]

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base.

-

Reductive Elimination: The two aryl groups are coupled, forming the biaryl product and regenerating the palladium(0) catalyst.

Typical Reaction Conditions

The table below summarizes typical conditions for the Suzuki-Miyaura coupling of an aryl boronic acid with an aryl bromide. These are starting points and may require optimization for specific substrates.

| Parameter | Condition | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand | Catalyst choice is crucial and depends on the reactivity of the substrates. |

| Ligand | PPh₃, dppf, SPhos, XPhos | Bulky, electron-rich phosphine ligands are often effective for challenging couplings. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction rate and yield. |

| Solvent | Toluene, Dioxane, DMF, THF, or mixtures with water | A biphasic solvent system (e.g., Toluene/Water) is often used.[2] |

| Temperature | Room Temperature to 110 °C | Reaction temperature depends on the reactivity of the coupling partners. |

| Reaction Time | 2 - 24 hours | Progress should be monitored by TLC or LC-MS. |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., Toluene and Water)

-

Standard laboratory glassware

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), and the base (2.0 mmol, 2.0 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., a 4:1 mixture of Toluene:Water, 10 mL) followed by the palladium catalyst (0.05 mmol, 5 mol%).

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Diagram of Suzuki-Miyaura Experimental Workflow

References

3-Formyl-4-benzyloxyphenylboronic Acid: A Versatile Building Block for the Synthesis of Tubulin Polymerization Inhibitors

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Formyl-4-benzyloxyphenylboronic acid is a valuable bifunctional building block in organic synthesis, particularly in the construction of complex biaryl systems. Its unique structure, featuring a reactive formyl group and a versatile boronic acid moiety, makes it an ideal starting material for the synthesis of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its application in the synthesis of combretastatin analogues, a class of potent tubulin polymerization inhibitors with significant potential in cancer therapy.

Application in the Synthesis of Combretastatin Analogues

Combretastatins, natural products isolated from the African bush willow Combretum caffrum, are powerful inhibitors of tubulin polymerization.[1] Specifically, Combretastatin A-4 (CA-4) has garnered significant attention for its potent cytotoxic and anti-vascular effects.[2][3] The core structure of many combretastatin analogues consists of two substituted phenyl rings. This compound serves as a key precursor for one of these aromatic rings, providing essential functionalities for further elaboration and diversification of the final molecule.

The primary synthetic strategy employing this building block is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and an aryl halide, efficiently constructing the biaryl scaffold of combretastatin analogues.[4][5][6] The formyl group can then be utilized for subsequent transformations, such as olefination reactions (e.g., Wittig reaction) to introduce the characteristic bridge connecting the two aromatic rings.

Key Synthetic Transformation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[4][5][6] In the context of synthesizing combretastatin precursors, this compound is coupled with a suitable aryl halide, typically a substituted iodobenzene, in the presence of a palladium catalyst and a base.

Experimental Workflow for Suzuki-Miyaura Coupling

References

- 1. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS | Neuroquantology [neuroquantology.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

Protection Strategies for the Boronic Acid Group in 3-Formyl-4-benzyloxyphenylboronic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the protection of the boronic acid moiety in 3-Formyl-4-benzyloxyphenylboronic acid. The presence of multiple functional groups—a boronic acid, an aldehyde, and a benzyl ether—necessitates a strategic approach to ensure chemoselectivity during synthetic transformations. This guide outlines orthogonal protection strategies, focusing on the formation of pinacol and MIDA (N-methyliminodiacetic acid) boronate esters, as well as the protection of the formyl group as an acetal.

Introduction to Protection Strategies

The boronic acid group is a versatile functional group, pivotal in Suzuki-Miyaura cross-coupling reactions. However, its reactivity can interfere with various synthetic steps. Protecting the boronic acid as a boronate ester is a common strategy to mitigate undesired side reactions.[1] The choice of protecting group is critical and depends on its stability under subsequent reaction conditions and the ease of its removal. For a molecule like this compound, an ideal protection strategy must be orthogonal to the existing formyl and benzyl ether groups, meaning the protecting groups can be selectively removed without affecting other functionalities.

This note will focus on two robust and widely used protecting groups for boronic acids:

-

Pinacol Esters: These are one of the most popular choices for protecting boronic acids due to their general stability to a wide range of non-aqueous reagents and their compatibility with many standard organic reactions.[1]

-

MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability, even allowing for purification by silica gel chromatography. They are particularly useful in iterative cross-coupling strategies.[1]

Furthermore, to prevent interference from the reactive aldehyde, its protection as a cyclic acetal will be discussed as an orthogonal strategy.

Orthogonal Protection Strategy Workflow

A logical workflow for manipulating the functionalities of this compound involves a two-step protection sequence. First, the boronic acid is protected, followed by the protection of the aldehyde. This approach allows for subsequent reactions at other positions of the molecule. The deprotection sequence can then be carried out in the reverse order, or selectively, depending on the desired final product.

Caption: Orthogonal protection and deprotection workflow.

Quantitative Data Summary

The following table summarizes the typical yields for the protection and deprotection reactions discussed in this note. Yields can vary depending on the specific substrate and reaction scale.

| Reaction Step | Protecting Group | Reagents | Typical Yield (%) |

| Boronic Acid Protection | Pinacol | Pinacol, Toluene | 85-95% |

| MIDA | N-methyliminodiacetic acid, DMF | 70-90% | |

| Aldehyde Protection | Ethylene Glycol Acetal | Ethylene Glycol, TsOH, Toluene | 90-98%[2] |

| Boronic Acid Deprotection | Pinacol | Diethanolamine then HCl | 90-99%[3] |

| MIDA | 1M NaOH, THF | >95% | |

| Aldehyde Deprotection | Ethylene Glycol Acetal | p-TsOH, Acetone/H₂O | 84-97%[2] |

Experimental Protocols

Protocol 1: Pinacol Protection of this compound

This protocol describes the formation of the pinacol boronate ester.

Caption: Pinacol boronate ester formation workflow.

Materials:

-

This compound

-

Pinacol

-

Toluene

-

Round-bottom flask with Dean-Stark apparatus and condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and condenser, add this compound (1.0 eq) and pinacol (1.1 eq).

-

Add a sufficient amount of toluene to dissolve the starting materials upon heating.

-

Heat the mixture to reflux and allow the water to be azeotropically removed via the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting boronic acid is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the desired pinacol boronate ester.

Protocol 2: MIDA Protection of this compound

This protocol details the formation of the MIDA boronate ester.

References

The Strategic Application of 3-Formyl-4-benzyloxyphenylboronic Acid in the Synthesis of Biaryl Scaffolds for Drug Discovery

For Immediate Release

[City, State] – [Date] – In the landscape of modern medicinal chemistry, the synthesis of complex biaryl compounds remains a cornerstone of drug discovery and development. A key building block in this endeavor is 3-Formyl-4-benzyloxyphenylboronic acid, a versatile reagent enabling the construction of intricate molecular architectures. These structures are pivotal in the design of novel therapeutic agents, particularly kinase and signal transducer and activator of transcription 3 (STAT3) inhibitors, which are critical targets in oncology and inflammatory diseases. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this valuable synthetic intermediate.

Introduction to Biaryl Compounds and the Suzuki-Miyaura Coupling